molecular formula C22H27N5O4 B10995523 N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide

N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide

Cat. No.: B10995523
M. Wt: 425.5 g/mol
InChI Key: SPCAIFFQOYHBPY-UHFFFAOYSA-N
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Description

N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a phenyl group, and an acetylamino group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide typically involves multiple steps:

    Formation of the Acetylamino Intermediate: The initial step involves the acetylation of 2-methoxyaniline to form 5-(acetylamino)-2-methoxyaniline. This reaction is usually carried out using acetic anhydride in the presence of a base such as pyridine.

    Coupling with Piperazine: The acetylamino intermediate is then coupled with 4-phenylpiperazine. This step often involves the use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.

    Reduction: The acetylamino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide can be studied for its potential interactions with biological macromolecules. Its structure suggests it could interact with proteins or nucleic acids, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound may have potential as a therapeutic agent. Its ability to interact with biological targets could make it useful in the treatment of diseases, particularly those involving protein misfolding or aggregation.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide exerts its effects likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The acetylamino and piperazine groups may facilitate binding to these targets, while the phenyl group could enhance the compound’s stability and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)-4-methylpiperazine-1-carboxamide: Similar structure but with a methyl group instead of a phenyl group.

    N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)-4-ethylpiperazine-1-carboxamide: Similar structure but with an ethyl group instead of a phenyl group.

Uniqueness

N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide is unique due to its specific combination of functional groups. The presence of both an acetylamino group and a phenyl group attached to the piperazine ring provides a distinct set of chemical properties and potential biological activities that are not found in its analogs.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H27N5O4

Molecular Weight

425.5 g/mol

IUPAC Name

N-[2-(5-acetamido-2-methoxyanilino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C22H27N5O4/c1-16(28)24-17-8-9-20(31-2)19(14-17)25-21(29)15-23-22(30)27-12-10-26(11-13-27)18-6-4-3-5-7-18/h3-9,14H,10-13,15H2,1-2H3,(H,23,30)(H,24,28)(H,25,29)

InChI Key

SPCAIFFQOYHBPY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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